molecular formula C12H11FO3 B2606951 (1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid CAS No. 104201-85-6

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid

Cat. No.: B2606951
CAS No.: 104201-85-6
M. Wt: 222.215
InChI Key: GBHRFYWHAGRHBU-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H11FO3 and its molecular weight is 222.215. The purity is usually 95%.
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Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

Cyclopentanecarboxylic acid derivatives, including the 2-(4-fluorophenyl)-4-oxo-, trans- configuration, serve as critical synthetic intermediates in organic chemistry. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen, was developed via a diazotization and coupling process. This synthesis illustrates the utility of cyclopentanecarboxylic acid derivatives in facilitating the production of important pharmaceutical compounds (Qiu et al., 2009).

Biological Activity and Drug Development

Certain cyclopentanecarboxylic acid derivatives have been explored for their biological activities, potentially serving as leads in drug development. For example, 4′-Geranyloxyferulic acid, a derivative with structural similarities, has shown valuable potential as an anti-inflammatory and anti-tumor agent. Its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo highlights the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology and inflammation control (Epifano et al., 2015).

Analytical and Sensor Applications

The analytical utility of cyclopentanecarboxylic acid derivatives extends into the development of fluorescent chemosensors. These compounds form the basis for creating sensitive and selective sensors for detecting various analytes, including metal ions and organic molecules. The high selectivity and sensitivity of these chemosensors underscore the versatility of cyclopentanecarboxylic acid derivatives in analytical chemistry and diagnostics (Roy, 2021).

Environmental Science and Toxicology

The environmental fate and degradation of cyclopentanecarboxylic acid derivatives, akin to other complex organic compounds, are of significant interest in environmental science and toxicology. Understanding the biodegradability and environmental impacts of these compounds is crucial for assessing their safety and ecological footprint. Research into microbial degradation pathways offers insights into mitigating the environmental persistence of such chemicals (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)-4-oxocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(10)12(15)16/h1-4,10-11H,5-6H2,(H,15,16)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRFYWHAGRHBU-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.